molecular formula C6H11ClO4S B2465278 Propyl 3-chlorosulfonylpropanoate CAS No. 1097796-45-6

Propyl 3-chlorosulfonylpropanoate

Cat. No.: B2465278
CAS No.: 1097796-45-6
M. Wt: 214.66
InChI Key: OKMJNGSHQCQEET-UHFFFAOYSA-N
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Description

Propyl 3-chlorosulfonylpropanoate is an organic compound with the molecular formula C6H11ClO4S. It is a chlorosulfonyl derivative of propanoate, which is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often utilized in the synthesis of other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 3-chlorosulfonylpropanoate can be synthesized through the reaction of propyl propanoate with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the chlorosulfonyl group. The general reaction scheme is as follows:

[ \text{C3H7COOCH2CH3} + \text{ClSO3H} \rightarrow \text{C3H7COOCH2CH2CH2SO2Cl} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Propyl 3-chlorosulfonylpropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form propyl 3-sulfonylpropanoate.

    Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) are used under basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are employed.

Major Products Formed

    Sulfonamide Derivatives: Formed through substitution with amines.

    Sulfonate Esters: Formed through substitution with alcohols.

    Sulfonic Acids: Formed through oxidation reactions.

Scientific Research Applications

Propyl 3-chlorosulfonylpropanoate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives.

    Biology: In the study of enzyme inhibition and protein modification.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propyl 3-chlorosulfonylpropanoate involves the reactivity of the chlorosulfonyl group. This group can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chlorosulfonylpropanoate
  • Ethyl 3-chlorosulfonylpropanoate
  • Butyl 3-chlorosulfonylpropanoate

Uniqueness

Propyl 3-chlorosulfonylpropanoate is unique due to its specific alkyl chain length, which affects its reactivity and solubility. Compared to its methyl and ethyl counterparts, the propyl derivative offers different physical and chemical properties, making it suitable for specific applications in organic synthesis and industrial processes.

Properties

IUPAC Name

propyl 3-chlorosulfonylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO4S/c1-2-4-11-6(8)3-5-12(7,9)10/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMJNGSHQCQEET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1097796-45-6
Record name propyl 3-(chlorosulfonyl)propanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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